N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-24(22,23)19-10-7-14(8-11-19)16(20)18-12-17(21)9-6-13-4-2-3-5-15(13)17/h2-5,14,21H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDZAVNJDMEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indene derivative with a piperidine sulfonamide moiety, which is believed to contribute to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.52 g/mol. The presence of functional groups such as hydroxyl, sulfonamide, and amide linkages plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 414.52 g/mol |
| Functional Groups | Hydroxyl, Sulfonamide, Amide |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing indene structures have shown promising results against various cancer cell lines:
- MDA-MB-231 (breast cancer) : Compounds demonstrated apoptosis-inducing activities at concentrations as low as 1.0 μM and enhanced caspase-3 activity at higher concentrations (10.0 μM) .
- HepG2 (liver cancer) : Similar indene derivatives have been reported to inhibit growth effectively .
The compound's mechanism may involve the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is supported by findings that indicate microtubule-destabilizing effects at concentrations around 20 μM .
In Vitro Studies
A range of in vitro assays has been conducted to evaluate the compound's efficacy:
- Cell Viability Assays : The compound exhibited dose-dependent inhibition of cell proliferation in several cancer cell lines.
- Apoptosis Assays : Morphological changes consistent with apoptosis were observed, alongside increased caspase activity.
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is limited but suggests that similar compounds can effectively reduce tumor size in xenograft models.
Case Studies and Clinical Implications
Although specific case studies on this compound are scarce, the implications of its structural analogs provide insights into its potential applications:
- Combination Therapies : The compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.
- Targeted Delivery Systems : Research into drug delivery methods could optimize the therapeutic index of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
2.2 Key Research Findings and Implications
Rigidity vs. Flexibility :
- The target compound’s 1-hydroxyindanyl group introduces conformational restraint, which may improve binding to sterically sensitive targets compared to flexible analogs like the benzyl-substituted compound in .
This contrasts with the methoxycarbonyl group in ’s compound, which is less polar .
Lipophilicity and Solubility :
- The tert-butyl substituent in ’s compound enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility . In contrast, the tetraoxatetradecan chain in ’s analog improves solubility due to its polyether structure .
These features are absent in the target compound but highlight design strategies for optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
